REACTION_CXSMILES
|
[H-].[Na+].CCCCCC.[N+:9]([C:12]1[CH:17]=[CH:16][C:15]([OH:18])=[CH:14][CH:13]=1)([O-:11])=[O:10].[CH3:19][O:20][CH2:21][CH2:22][O:23][CH2:24]Cl>C(OCC)(=O)C.O>[CH3:19][O:20][CH2:21][CH2:22][O:23][CH2:24][O:18][C:15]1[CH:16]=[CH:17][C:12]([N+:9]([O-:11])=[O:10])=[CH:13][CH:14]=1 |f:0.1|
|
Name
|
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
197 μL
|
Type
|
reactant
|
Smiles
|
COCCOCCl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at 0° C. for 5 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the hexane was decanted
|
Type
|
ADDITION
|
Details
|
To the residue was added 10 mL of freshly distilled tetrahydrofuran
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at room temperature for 18 hours
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
The organic part was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with 2×50 mL of ethyl acetate
|
Type
|
WASH
|
Details
|
washed with 7×100 mL of saturated sodium carbonate solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The ethyl acetate layer was dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
COCCOCOC1=CC=C(C=C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.99 mmol | |
AMOUNT: MASS | 225 mg | |
YIELD: PERCENTYIELD | 69% | |
YIELD: CALCULATEDPERCENTYIELD | 69.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |